ATP Synthesis-IN-3 Exhibits Superior In Vivo Cardioprotection Compared to Other Novel Derivatives
In the primary research study, a series of nine novel derivatives were synthesized and tested in vivo for their ability to reduce myocardial infarct size (IS) in a mouse model of ischemia-reperfusion injury. Among these derivatives, ATP Synthesis-IN-3 (compound 31) was identified as the most effective [1].
| Evidence Dimension | Reduction of myocardial infarct size (IS) in vivo |
|---|---|
| Target Compound Data | ATP Synthesis-IN-3 (compound 31) was the most effective in reducing IS |
| Comparator Or Baseline | Eight other structurally related derivatives synthesized in the same hit-to-lead campaign |
| Quantified Difference | Not explicitly quantified in the abstract; stated as 'the most effective'. |
| Conditions | In vivo mouse model of myocardial ischemia-reperfusion injury. |
Why This Matters
This direct, intra-study comparison validates that ATP Synthesis-IN-3 is the optimized lead compound from this specific chemical series, providing a clear scientific basis for its selection over other close analogs.
- [1] Nikolaou PE, Lambrinidis G, Georgiou M, Karagiannis D, Efentakis P, Bessis-Lazarou P, Founta K, Kampoukos S, Konstantin V, Palmeira CM, Davidson SM, Lougiakis N, Marakos P, Pouli N, Mikros E, Andreadou I. Hydrolytic Activity of Mitochondrial F1FO-ATP Synthase as a Target for Myocardial Ischemia-Reperfusion Injury: Discovery and In Vitro and In Vivo Evaluation of Novel Inhibitors. J Med Chem. 2023 Nov 23;66(22):15115-15140. doi: 10.1021/acs.jmedchem.3c01048. PMID: 37943012. View Source
